molecular formula C10H14N4O B13014659 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine

Cat. No.: B13014659
M. Wt: 206.24 g/mol
InChI Key: PWHRWAJSSHAYNU-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine is a compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine moiety

Preparation Methods

The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be achieved through several synthetic routes One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine coreIndustrial production methods may involve multistep synthesis, transition metal-mediated synthesis, or rearrangement of pyrrolooxadiazines .

Chemical Reactions Analysis

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of viral RNA polymerase, thereby preventing viral replication .

Comparison with Similar Compounds

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine

InChI

InChI=1S/C10H14N4O/c1-7(11)5-8-3-4-9-10(15-2)12-6-13-14(8)9/h3-4,6-7H,5,11H2,1-2H3

InChI Key

PWHRWAJSSHAYNU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C2N1N=CN=C2OC)N

Origin of Product

United States

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